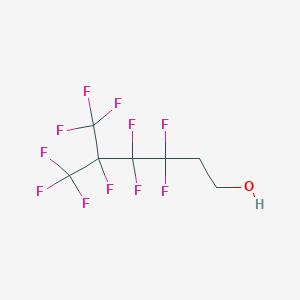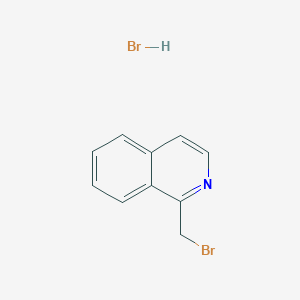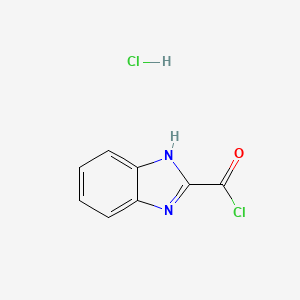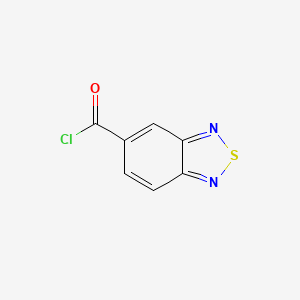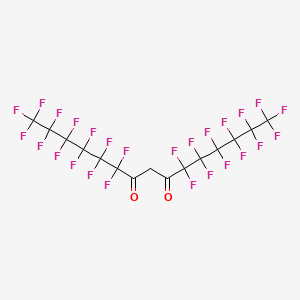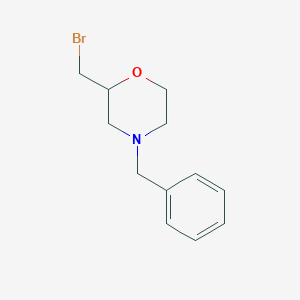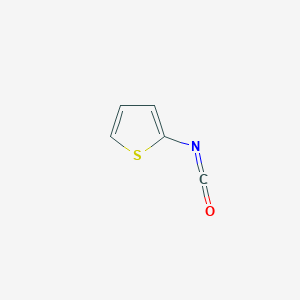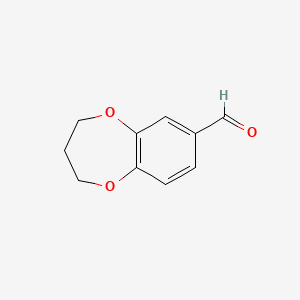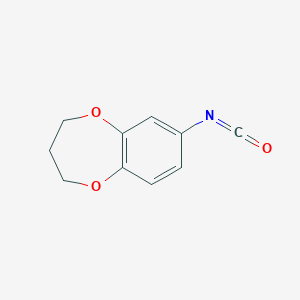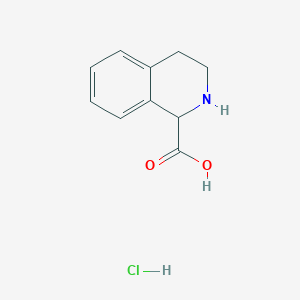
1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid hydrochloride
説明
1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid is a derivative of tetrahydroisoquinoline, a large group of natural products . It is a solid substance . Tetrahydroisoquinolines (THIQ) are an important class of isoquinoline alkaloids and have diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of 1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid involves a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . The diastereomeric morpholinone derivative formed in the Petasis reaction was further transformed into 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid via Pomeranz–Fritsch–Bobbitt cyclization .Molecular Structure Analysis
The molecular structure of 1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid is C10H11NO2 . The molecular weight is 177.20 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid include the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . The Petasis reaction is used to form the diastereomeric morpholinone derivative, which is then transformed into 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid via Pomeranz–Fritsch–Bobbitt cyclization .Physical And Chemical Properties Analysis
1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid is a solid substance . The molecular weight is 177.20 . The storage temperature is room temperature .科学的研究の応用
-
Medicinal Chemistry
- 1,2,3,4-Tetrahydroisoquinolines (THIQ) are a large group of natural products that exert diverse biological activities against various infective pathogens and neurodegenerative disorders . The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community, resulting in the development of novel THIQ analogs with potent biological activity .
- The methods of application or experimental procedures involve the development of novel THIQ analogs, their structural–activity relationship (SAR), and their mechanism of action .
- The outcomes obtained include the discovery of diverse biological activities against various infective pathogens and neurodegenerative disorders .
-
Synthesis of Natural Products and Pharmaceuticals
- A simple and convenient synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is described, applying a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization .
- The methods of application or experimental procedures involve the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization .
- The outcomes obtained include the synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid .
-
Inhibition of the PD-1/PD-L1 Immune Checkpoint Axis
- Small-molecule inhibitors of the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) immune checkpoint axis are emerging as a potential alternative .
- The methods of application or experimental procedures involve the design and synthesis of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids .
- The outcomes obtained include the development of small-molecule inhibitors of the PD-1/PD-L1 immune checkpoint axis .
-
Neurodegenerative Disorders
- 1,2,3,4-Tetrahydroisoquinolines (THIQ) based natural and synthetic compounds exert diverse biological activities against various neurodegenerative disorders .
- The methods of application or experimental procedures involve the development of novel THIQ analogs, their structural–activity relationship (SAR), and their mechanism of action .
- The outcomes obtained include the discovery of diverse biological activities against various neurodegenerative disorders .
-
Infective Pathogens
- THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens .
- The methods of application or experimental procedures involve the development of novel THIQ analogs, their structural–activity relationship (SAR), and their mechanism of action .
- The outcomes obtained include the discovery of diverse biological activities against various infective pathogens .
-
Parkinson’s Disease Treatment
- 1,2,3,4-Tetrahydroisoquinoline carboxylic acids in their optically pure form are important building blocks for the synthesis of natural products and synthetic pharmaceuticals, and are currently subject to growing interest .
- The methods of application or experimental procedures involve the synthesis of 1,2,3,4-tetrahydroisoquinoline carboxylic acids .
- The outcomes obtained include the synthesis of compounds for Parkinson’s disease treatment .
-
Anti-inflammatory and Anti-viral Compounds
- 1,2,3,4-Tetrahydroisoquinolines (THIQs) containing natural and synthetic molecules have been qualified as ‘privileged scaffolds’ to identify, design, and synthesize novel biologically active derivatives of interest in drug development, from anti-inflammatory, anti-viral compounds .
- The methods of application or experimental procedures involve the synthesis of 1,2,3,4-tetrahydroisoquinoline carboxylic acids .
- The outcomes obtained include the synthesis of compounds for anti-inflammatory and anti-viral treatment .
-
Anti-fungal and Anti-cancer Compounds
- THIQs containing natural and synthetic molecules have been qualified as ‘privileged scaffolds’ to identify, design, and synthesize novel biologically active derivatives of interest in drug development, from anti-fungal or anti-cancer compounds .
- The methods of application or experimental procedures involve the synthesis of 1,2,3,4-tetrahydroisoquinoline carboxylic acids .
- The outcomes obtained include the synthesis of compounds for anti-fungal and anti-cancer treatment .
-
Influenza Virus Polymeraze Acidic (PA) Endonuclease Domain Inhibitors
- Recently, a series of optically active substituted 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives such as esters and amides have been synthesized and evaluated as potent influenza virus polymeraze acidic (PA) endonuclease domain inhibitors .
- The methods of application or experimental procedures involve the synthesis of 1,2,3,4-tetrahydroisoquinoline carboxylic acids .
- The outcomes obtained include the synthesis of compounds for influenza virus polymeraze acidic (PA) endonuclease domain inhibitors .
Safety And Hazards
The safety and hazards associated with 1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid include acute toxicity (oral and dermal), eye damage, skin corrosion, and specific target organ toxicity . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, avoiding release to the environment, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .
特性
IUPAC Name |
1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.ClH/c12-10(13)9-8-4-2-1-3-7(8)5-6-11-9;/h1-4,9,11H,5-6H2,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMPYPSNDPNMYIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=CC=CC=C21)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10974687 | |
| Record name | 1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10974687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid hydrochloride | |
CAS RN |
5926-71-6 | |
| Record name | 1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10974687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-azido-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1333406.png)
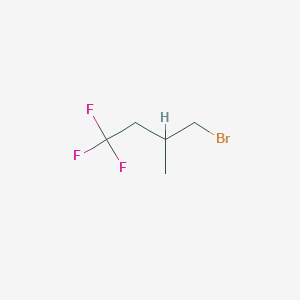
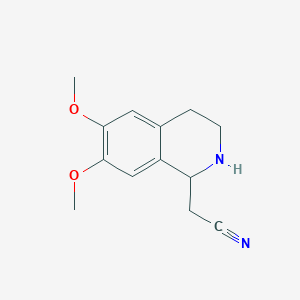
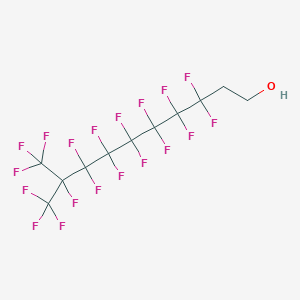
![[5-(2-Pyridinyl)-2-thienyl]methylamine](/img/structure/B1333415.png)
